N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide
Description
N'-[(1E)-(6-Nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide is a hydrazone derivative featuring an acetohydrazide backbone modified with a 6-nitro-1,3-benzodioxole moiety and a phenylsulfanyl substituent. The compound belongs to a broader class of acylhydrazones, which are characterized by their N–N–C=O framework and diverse pharmacological and material science applications .
Properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c20-16(9-25-12-4-2-1-3-5-12)18-17-8-11-6-14-15(24-10-23-14)7-13(11)19(21)22/h1-8H,9-10H2,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDSUEDWMJMDSZ-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves the condensation reaction between 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde and 2-(phenylsulfanyl)acetohydrazide. This reaction is carried out in the presence of a catalytic amount of acid, such as hydrochloric acid, under reflux conditions for several hours. The resulting product is then purified using recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the large-scale synthesis would likely follow similar principles as the laboratory methods, with optimizations for efficiency and yield. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Biological Activity
N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13N3O5S
- Molecular Weight : 345.35 g/mol
- CAS Number : 331460-68-5
The compound features a nitro group, which is often associated with biological activity, and a hydrazide functional group that can participate in various biochemical reactions.
Synthesis
The synthesis of this compound typically involves the condensation reaction of 6-nitro-2H-1,3-benzodioxole with phenylsulfanylacetohydrazide under acidic or basic conditions. The reaction is generally performed in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, analogs have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the nitro group is thought to enhance this activity by generating reactive intermediates that disrupt microbial cellular processes.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . In particular, compounds with similar structures have been reported to target specific pathways involved in cancer cell proliferation and survival.
The biological activity of this compound is likely mediated through several mechanisms:
- Formation of Reactive Intermediates : The nitro group can undergo reduction to form reactive species that interact with cellular macromolecules.
- Inhibition of Enzymatic Activity : The hydrazone moiety may inhibit key enzymes involved in metabolic pathways crucial for microbial and cancer cell survival.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that Schiff bases, including derivatives of hydrazides, exhibit significant antibacterial and antifungal activities. In vitro studies have shown that N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide can inhibit the growth of various pathogenic microorganisms. For instance, studies involving similar compounds have reported effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus using the agar well diffusion method .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Preliminary results indicate that derivatives of this compound may possess significant free radical scavenging activity, making them potential candidates for therapeutic agents in oxidative stress-related conditions .
Cancer Research
There is emerging interest in the use of hydrazone derivatives in cancer therapy. The structural characteristics of this compound suggest it may interact with biological targets involved in cancer progression. Studies on similar compounds have indicated their potential to induce apoptosis in cancer cells, warranting further investigation into this compound's anticancer properties .
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing various materials, including polymers and nanocomposites. Its ability to form coordination complexes with metals allows for the development of new materials with tailored properties for applications in electronics and catalysis .
Photochemical Applications
Due to the presence of the nitro group and the conjugated system within its structure, this compound may exhibit interesting photochemical properties. This could lead to applications in photodynamic therapy or as a photoactive component in solar energy conversion systems .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ primarily in their substituents, which dictate physicochemical and biological properties. Key comparisons include:
Key Observations :
- Heterocyclic Moieties : Compounds with indole (MMINA) or benzothiazole () exhibit distinct bioactivities due to π-π stacking and hydrogen-bonding capabilities.
- Metal Coordination : Thioether and oxadiazole groups () enable chelation with transition metals, expanding applications beyond pharmacology .
Physicochemical Properties
Molecular weight and lipophilicity are critical for bioavailability:
The target compound’s moderate LogP suggests favorable membrane permeability, aligning with orally active drugs .
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains three critical structural motifs:
- 6-Nitro-1,3-benzodioxole : A fused aromatic ring system with electron-withdrawing nitro (-NO₂) and electron-donating methylenedioxy groups, which modulate electrophilic substitution patterns and stability .
- Phenylsulfanyl group (-SPh) : Enhances lipophilicity and may participate in redox or nucleophilic reactions due to the sulfur atom’s lone pairs .
- Acetohydrazide backbone : The hydrazide (-CONHNH₂) acts as a versatile synthon, enabling condensation with aldehydes/ketones to form Schiff bases or coordination with metal ions for catalytic studies .
These features collectively enable applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., ligand design).
Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?
Key methodological considerations include:
- Solvent-free reductive amination : Reduces side reactions and simplifies purification. For example, reacting methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol (4 hours) yields the hydrazide intermediate with minimal byproducts .
- Stoichiometric control : A 1.2:1 molar ratio of hydrazine hydrate to ester precursor ensures complete conversion while avoiding excess reagent contamination .
- Purification : Precipitation in ice water followed by recrystallization (e.g., methanol) enhances crystallinity and purity. TLC (chloroform:methanol, 7:3) monitors reaction progress .
Advanced: What spectroscopic and computational methods are recommended for characterizing its molecular structure?
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the hydrazide moiety) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental spectra (IR, NMR) .
- Hirshfeld surface analysis : Maps intermolecular interactions, critical for understanding crystallographic packing and stability .
- TLC and HPLC : Ensure synthetic intermediates and final products are free of unreacted starting materials .
Advanced: How can discrepancies in reported biological activities of similar hydrazide derivatives guide experimental design?
- Structure-activity relationship (SAR) studies : Compare analogs like N-(1,3-benzodioxol-5-yl) derivatives to identify functional groups critical for activity (e.g., nitro vs. methoxy substituents) .
- Controlled assays : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) to isolate variables. For example, contradictory anti-inflammatory data may arise from differences in cell lines or assay protocols .
- Mechanistic profiling : Use molecular docking to predict binding affinities to targets like cyclooxygenase-2 (COX-2), reconciling divergent activity reports .
Advanced: What strategies resolve contradictions in synthetic pathways for analogous benzodioxole-containing hydrazides?
- Systematic reaction screening : Test variables (e.g., solvent polarity, catalyst presence) from conflicting protocols. For instance, uses ethanol, while other studies employ methanol or acetonitrile, affecting reaction kinetics .
- Byproduct analysis : Characterize impurities via LC-MS to identify competing pathways (e.g., over-condensation or oxidation).
- Cross-validation : Reproduce methods from independent sources (e.g., vs. ) to determine reproducibility under controlled conditions .
Basic: What are the typical applications of this compound in academic research?
- Medicinal chemistry : As a precursor for Schiff base ligands in metal-catalyzed reactions or as a scaffold for antimicrobial/anticancer agents .
- Material science : Functionalization of polymers or nanoparticles via its reactive hydrazide group .
- Analytical chemistry : Use as a chelating agent in spectrophotometric metal ion detection .
Advanced: How can researchers validate the purity of synthesized batches for reproducibility?
- Multi-modal characterization : Combine melting point analysis, elemental analysis (C/H/N/S), and high-resolution mass spectrometry (HRMS) .
- Spectroscopic consistency : Compare NMR (¹H/¹³C) and IR data with published spectra to detect trace solvents or degradation products .
- Batch-to-batch comparison : Perform biological assays (e.g., IC₅₀) across synthesized batches to ensure consistent activity profiles .
Advanced: What computational tools are suitable for predicting the compound’s physicochemical properties?
- Gaussian or ORCA : Calculate dipole moments, polarizability, and solubility parameters via DFT .
- COSMO-RS : Predict partition coefficients (log P) and solubility in organic/aqueous matrices .
- Molecular dynamics (MD) simulations : Model interactions with biological membranes or solvents to guide formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
